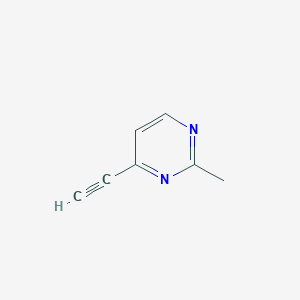

4-Ethynyl-2-methylpyrimidine

Overview

Description

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reaction is facilitated by the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .

Molecular Structure Analysis

The molecular structure of 4-Ethynyl-2-methylpyrimidine is represented by the InChI code 1S/C7H6N2/c1-3-7-8-5-4-6(2)9-7/h1,4-5H,2H3 . This indicates that the molecule contains seven carbon atoms, six hydrogen atoms, and two nitrogen atoms .

Chemical Reactions Analysis

Pyrimidines, including this compound, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 118.14 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Ethynyl-2-methylpyrimidine, a derivative of 2-methylpyrimidine, plays a crucial role in the synthesis of various chemical compounds. Its reactivity has been explored in the formation of pyrimidin-4(3H)-ones and amino derivatives through reactions with acetamidine, demonstrating its versatility in creating a range of pyrimidine-based compounds with potential applications in medicinal chemistry and material science. The process involves reacting ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles with acetamidine to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, highlighting its utility in synthetic organic chemistry (Roberts, Landor, & Bolessa, 1994).

Pharmacological Potential

Research has also delved into the pharmacological properties of derivatives of 2-methylpyrimidine, indicating the scope of these compounds in drug discovery. For instance, derivatives have been investigated for their analgesic, anti-inflammatory, and immunosuppressive activities, signifying the potential of this compound and its analogs in contributing to the development of new therapeutic agents. Such studies underscore the compound's relevance in pharmaceutical research, paving the way for the exploration of novel treatments (Malinka, Zawisza, & Zajac, 1989).

Mechanism of Action

Target of Action

It is known that 2-aminopyrimidine derivatives, which are structurally similar to 4-ethynyl-2-methylpyrimidine, have shown activity against organisms causing sleeping sickness and malaria . Therefore, it is plausible that this compound may also target similar organisms.

Mode of Action

Aminopyrimidine derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution reactions . It is possible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Pyrimidines play a crucial role in the metabolism of nucleotides, which are essential components of dna and rna . Therefore, it is plausible that this compound may affect these pathways.

Pharmacokinetics

It is known that pyrimidine-based drugs have been tailored for application under specific conditions, including their biological potency, adme properties, and pharmacokinetics/pharmacodynamics . Therefore, it is plausible that this compound may have similar properties.

Result of Action

It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory effects . Therefore, it is plausible that this compound may have similar effects.

Action Environment

It is known that the reaction conditions can significantly influence the outcome of reactions involving pyrimidine derivatives . Therefore, it is plausible that environmental factors may also influence the action of this compound.

Safety and Hazards

Future Directions

While specific future directions for 4-Ethynyl-2-methylpyrimidine are not mentioned in the search results, there is a general interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . This suggests potential future research directions in the development of new pyrimidine derivatives.

Biochemical Analysis

Biochemical Properties

4-Ethynyl-2-methylpyrimidine participates in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which plays a key role in the de novo synthesis of pyrimidine nucleotides . By inhibiting DHODH, this compound can disrupt the production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can interact with other biomolecules, such as ribonucleotide reductase, further influencing nucleotide metabolism .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DHODH by this compound can lead to a reduction in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair . This disruption can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Moreover, this compound can modulate cell signaling pathways, including those involved in cell proliferation and survival, by affecting the availability of nucleotides .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to the active site of DHODH, inhibiting its activity and preventing the conversion of dihydroorotate to orotate, a crucial step in pyrimidine nucleotide synthesis . This inhibition leads to a decrease in the levels of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound can interact with ribonucleotide reductase, further disrupting nucleotide metabolism and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where continuous exposure to the compound resulted in sustained inhibition of nucleotide synthesis and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit DHODH and reduce nucleotide synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and myelosuppression . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and metabolism. The compound interacts with enzymes such as DHODH and ribonucleotide reductase, influencing the production and utilization of pyrimidine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites, including orotate and uridine monophosphate (UMP) . Additionally, this compound can impact other metabolic pathways by modulating the availability of nucleotides required for DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, such as the mitochondria, where DHODH is located . This localization is essential for the compound’s inhibitory effects on nucleotide synthesis and its overall biochemical activity.

Properties

IUPAC Name |

4-ethynyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-5-8-6(2)9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACVLLLZNWIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)

![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)

![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)

amine](/img/structure/B1488267.png)

![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)